molecular formula C15H5Cl4NO4 B15081183 4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Cat. No.: B15081183
M. Wt: 405.0 g/mol
InChI Key: ISKWQHYKQGPESR-UHFFFAOYSA-N
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Description

4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is a complex organic compound characterized by the presence of multiple chlorine atoms and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid typically involves the chlorination of precursor compounds followed by cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure the desired product quality. The choice of industrial methods depends on factors like cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
  • 4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl ester

Uniqueness

4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is unique due to its specific structural features, such as the benzoic acid moiety and the pattern of chlorination

Properties

Molecular Formula

C15H5Cl4NO4

Molecular Weight

405.0 g/mol

IUPAC Name

4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid

InChI

InChI=1S/C15H5Cl4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-3-1-5(2-4-6)15(23)24/h1-4H,(H,23,24)

InChI Key

ISKWQHYKQGPESR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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